

1-Iodoadamantane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Iodoadamantane

Cat. No.: B1585816

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CAS Number: 768-93-4

This technical guide provides an in-depth overview of **1-Iodoadamantane**, a key synthetic intermediate in pharmaceutical and materials science research. The unique steric and electronic properties of the adamantyl cage, combined with the reactivity of the carbon-iodine bond, make this compound a valuable building block for the synthesis of novel molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity.

Core Properties of 1-Iodoadamantane

1-Iodoadamantane is a white, crystalline solid at room temperature. Its rigid, diamondoid structure imparts high lipophilicity and thermal stability. The key physicochemical properties are summarized in the table below for easy reference.

Physicochemical Properties

Property	Value	Reference
CAS Number	768-93-4	[1][2]
Molecular Formula	C ₁₀ H ₁₅ I	[1]
Molecular Weight	262.13 g/mol	
Appearance	Solid	
Melting Point	75-76 °C	
Boiling Point	265.7 ± 9.0 °C at 760 mmHg	
Density	1.63 ± 0.1 g/cm ³	
Solubility	Insoluble in water (8.1E-3 g/L at 25 °C)	
Flash Point	115.9 ± 13.1 °C	
Refractive Index	1.605	

Identification and Structural Data

Identifier	Value	Reference
InChI	1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2	
SMILES	IC12CC3CC(C1)CC3C2	
InChI Key	PXVOATXCSSPUEM-UHFFFAOYSA-N	

Synthesis of 1-Ioadadamantane: Experimental Protocols

The synthesis of **1-Ioadadamantane** can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are detailed protocols for two common synthetic pathways.

Method 1: Hunsdiecker Reaction from 1-Adamantanecarboxylic Acid

This method involves the decarboxylative iodination of the silver salt of 1-adamantanecarboxylic acid. It is a reliable method for generating the alkyl iodide from the corresponding carboxylic acid.

Experimental Protocol:

- Preparation of Silver 1-Adamantanecarboxylate:
 - In a suitable flask, dissolve 1-adamantanecarboxylic acid in a minimal amount of hot aqueous ammonia to form ammonium 1-adamantanecarboxylate.
 - To this solution, add a stoichiometric amount of a silver nitrate solution with stirring.
 - The silver 1-adamantanecarboxylate will precipitate out of solution.
 - Collect the precipitate by vacuum filtration, wash with distilled water, and then with ethanol.
 - Dry the silver salt thoroughly in a vacuum oven at a temperature not exceeding 80°C. The salt must be completely dry for the next step.
- Hunsdiecker Reaction:
 - Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried silver 1-adamantanecarboxylate in an inert, dry solvent such as carbon tetrachloride (CCl₄).
 - With gentle stirring, add one equivalent of elemental iodine (I₂) to the suspension.
 - The reaction mixture is then carefully heated to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

- After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated silver iodide (AgI).
 - Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude **1-Iodoadamantane** can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a white crystalline solid.

Method 2: Finkelstein Reaction from 1-Bromoadamantane

This halogen exchange reaction is an efficient method for the synthesis of **1-Iodoadamantane** from the more readily available 1-bromoadamantane. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.

Experimental Protocol:

- Reaction Setup:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane in anhydrous acetone.
 - Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium iodide (NaI) to the solution.
- Reaction Execution:
 - Heat the reaction mixture to reflux with stirring.

- As the reaction proceeds, a white precipitate of sodium bromide (NaBr) will form.
- The reaction is typically complete within several hours and can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the precipitated sodium bromide by vacuum filtration.
 - Evaporate the acetone from the filtrate under reduced pressure.
 - Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.
 - Wash the organic solution with water to remove any remaining sodium iodide, and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
 - Filter and concentrate the solution under reduced pressure to yield crude **1-Iodoadamantane**.
 - Purify the product by recrystallization from methanol or ethanol.

Reactivity and Applications in Drug Development

1-Iodoadamantane serves as a versatile intermediate in organic synthesis. The carbon-iodine bond can participate in a variety of coupling reactions and nucleophilic substitutions.

SRN1 Reactions

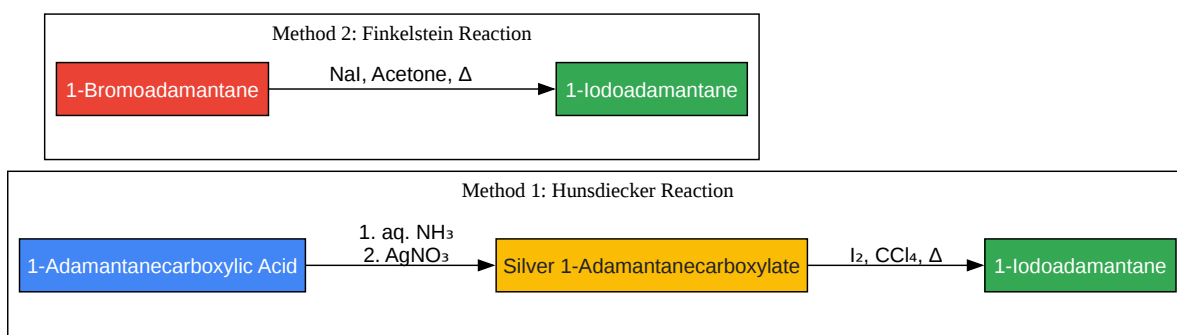
1-Iodoadamantane is known to undergo photostimulated reactions with various nucleophiles, such as the enolate anions of ketones, via an SRN1 (substitution radical-nucleophilic unimolecular) mechanism. This allows for the formation of carbon-carbon bonds at the sterically hindered bridgehead position of the adamantane cage.

Applications in Medicinal Chemistry

The adamantane moiety is a highly valued pharmacophore in drug design. Its lipophilic nature can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier. The rigid structure of the adamantane cage also allows for precise positioning of functional groups to interact with biological targets. **1-Iodoadamantane** is a key starting material for introducing the adamantyl group into potential drug candidates. For instance, it can be used in the synthesis of derivatives that have shown antiviral, anticancer, and anti-inflammatory activities.

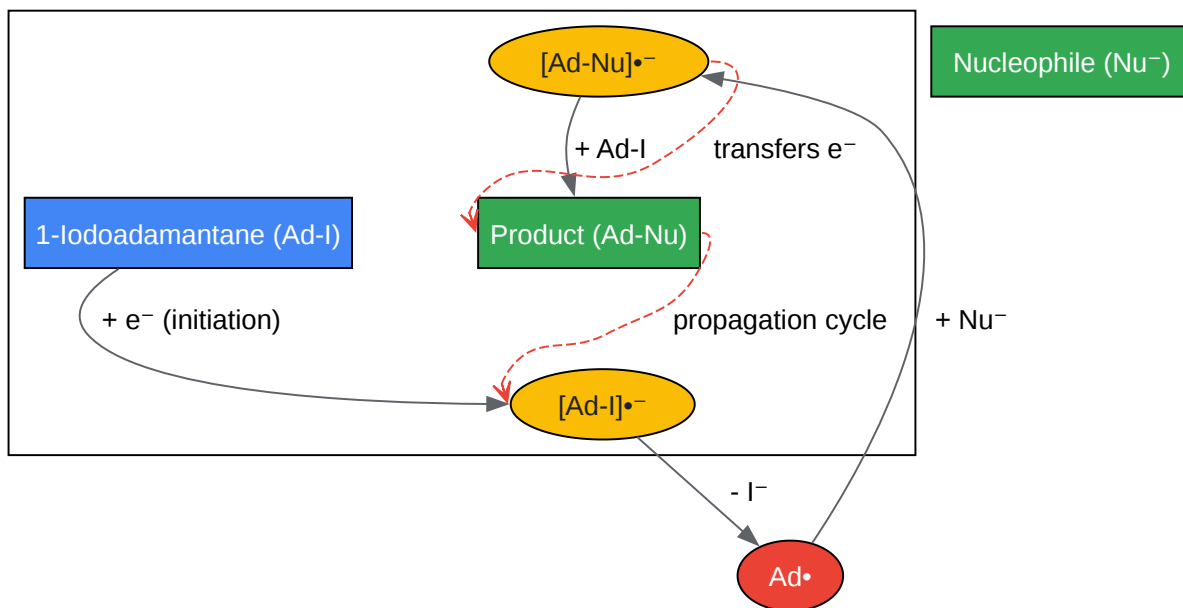
Visualizing Synthetic and Mechanistic Pathways

To better illustrate the chemical transformations discussed, the following diagrams have been generated using Graphviz.



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Caption: Synthetic routes to **1-Iodoadamantane**.



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Caption: The SRN1 reaction mechanism of **1-iodoadamantane**.

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References

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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